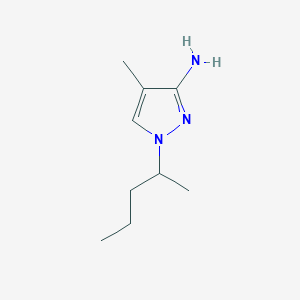

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17501007

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17N3 |

|---|---|

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 4-methyl-1-pentan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11) |

| Standard InChI Key | DKPMBDUIJKWTPP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)N1C=C(C(=N1)N)C |

Introduction

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 4-position, a pentan-2-yl substituent at the 1-position, and an amino group at the 3-position of the pyrazole ring.

Structural Characteristics

The molecular structure of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine can be summarized as follows:

-

Chemical Formula: C9H17N3

-

Molecular Weight: Approximately 167.26 g/mol

-

Functional Groups:

-

A pyrazole ring with aromatic properties.

-

An amino (-NH2) group at the 3-position.

-

A branched alkyl chain (pentan-2-yl) attached to the nitrogen at position 1.

-

A methyl (-CH3) group at position 4.

-

This compound's unique substitution pattern contributes to its potential biological activity and physicochemical properties.

Synthesis Pathways

The synthesis of pyrazole derivatives, including compounds like 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, typically involves cyclization reactions using hydrazines and β-diketones or their equivalents. While specific synthetic routes for this compound are not directly available in the provided references, general approaches include:

-

Condensation Reaction: Reaction between a hydrazine derivative and a β-diketone or β-ketoester.

-

Alkylation: Introduction of alkyl groups (e.g., pentan-2-yl) via alkyl halides under basic conditions.

-

Amination: Functionalization of the pyrazole ring to add an amino group at the desired position.

Biological Relevance of Pyrazole Derivatives

Pyrazole-based compounds are widely studied for their pharmacological activities:

-

Antioxidant Activity: Pyrazoles often exhibit radical scavenging properties, which are essential for combating oxidative stress .

-

Anti-inflammatory Properties: Many pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), reducing inflammation .

-

Anticancer Potential: Pyrazole frameworks have been explored for cytotoxic effects against cancer cell lines .

Although specific bioactivity data for 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is unavailable, its structural similarities to other bioactive pyrazoles suggest it may possess similar properties.

Analytical Characterization

The characterization of compounds like this one typically involves:

-

Spectroscopic Techniques:

-

NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments in the molecule.

-

IR (Infrared Spectroscopy): Identifies functional groups like amino (-NH2) and alkyl groups.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

-

X-Ray Crystallography: Determines precise molecular geometry when single crystals are available .

Potential Applications

While no direct applications for this compound were found, pyrazole derivatives are widely used in:

-

Pharmaceuticals:

-

Agriculture:

-

Pesticides and herbicides due to their biological activity.

-

-

Material Science:

-

Precursors for synthesizing advanced materials with electronic or optical properties.

-

Research Gaps and Future Directions

-

Biological Testing: Specific studies on its pharmacological activity are needed to determine its therapeutic potential.

-

Synthetic Optimization: Developing efficient and high-yield synthesis methods tailored for this compound.

-

Computational Studies: Molecular modeling could predict binding affinities to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume